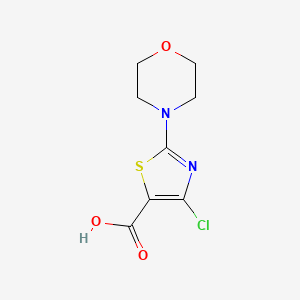

4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1463535-18-3 . It has a molecular weight of 248.69 . The IUPAC name for this compound is 4-chloro-2-morpholinothiazole-5-carboxylic acid .

Synthesis Analysis

The synthesis of similar compounds involves condensing 4-chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde with active methylene compounds via classical Knoevenagel condensation .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClN2O3S/c9-6-5(7(12)13)15-8(10-6)11-1-3-14-4-2-11/h1-4H2,(H,12,13) . This code provides a specific representation of the molecule’s structure.

Physical and Chemical Properties Analysis

It has a storage temperature requirement . The physical form of the compound is a powder .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid and its derivatives are key intermediates in the synthesis of a variety of heterocyclic compounds with potential biological activities. Research has demonstrated their utility in crafting complex molecules such as optically active morpholinecarboxylic acids, which are synthesized through reactions involving benzyl aziridinecarboxylates and chloroethanol or chloroethanethiol (Kogami & Okawa, 1987). These methodologies underscore the flexibility and importance of morpholine-based thiazole carboxylic acids in constructing pharmacologically relevant structures.

Biological Evaluation and Antimicrobial Activities

Derivatives of this compound have been assessed for various biological activities, including their potential as antimicrobial agents. For instance, specific derivatives have shown good molluscicidal effects, highlighting their potential in pest control and the prevention of diseases spread by mollusks (Duan et al., 2014). Additionally, the synthesis and evaluation of compounds for antibacterial and antioxidant activities, as well as their potential against tuberculosis and diabetes, have been explored, demonstrating the broad spectrum of biological applications of these compounds (Mamatha S.V et al., 2019).

Development of Antitubercular Agents

The pursuit of novel antitubercular agents has also incorporated the use of this compound derivatives. These efforts have led to the identification of compounds with promising antitubercular activity, showcasing the potential of these molecules in contributing to the fight against tuberculosis, a major global health challenge (Marvadi et al., 2020).

Mechanism of Action

Target of Action

Compounds like “4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid” often target specific proteins or enzymes in the body. These targets are usually key components in biological pathways and their modulation can lead to therapeutic effects .

Mode of Action

The compound may interact with its target through various types of chemical interactions such as hydrogen bonding, ionic interactions, or hydrophobic effects. This interaction can inhibit or enhance the activity of the target, leading to changes in the downstream biological processes .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a metabolic pathway, the compound could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size can influence how well the compound is absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological processes it affects. This could range from changes in gene expression to alterations in cell signaling .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .

Properties

IUPAC Name |

4-chloro-2-morpholin-4-yl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3S/c9-6-5(7(12)13)15-8(10-6)11-1-3-14-4-2-11/h1-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVUBSSDXQJFSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(S2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}pyridine-2-carboxamide](/img/structure/B2583005.png)

![7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2583007.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2583009.png)

![ethyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2583011.png)

![3-benzyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2583012.png)

![2-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2583018.png)

![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2583019.png)

![N-{5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide](/img/structure/B2583027.png)